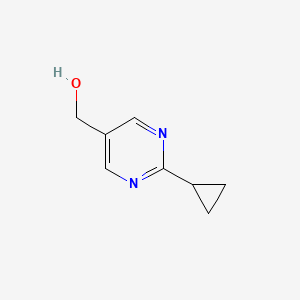

(2-Cyclopropylpyrimidin-5-yl)methanol

Description

The Pyrimidine (B1678525) Scaffold: A Cornerstone in Heterocyclic Chemistry and Design

The pyrimidine ring system is a fundamental heterocyclic scaffold with widespread importance in nature and synthetic chemistry. It is a core component of the nucleobases uracil, thymine, and cytosine, which are essential for the structure and function of nucleic acids. wikipedia.org Beyond its biological significance, the pyrimidine framework is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. mdpi.combohrium.com The nitrogen atoms within the six-membered ring act as hydrogen bond acceptors, while the carbon atoms can be readily functionalized to modulate the molecule's steric and electronic properties. This inherent versatility has led to the incorporation of the pyrimidine scaffold into a vast array of pharmaceuticals and agrochemicals. mdpi.com

Historical Context and Evolution of Pyrimidine-Based Building Blocks in Organic Synthesis

The systematic study of pyrimidines dates back to the late 19th century. In 1884, Pinner first synthesized pyrimidine derivatives, and the parent compound was prepared in 1900. wikipedia.org Early synthetic methods often involved the condensation of β-dicarbonyl compounds with amidines. wikipedia.org Over the decades, the synthetic repertoire for accessing pyrimidine derivatives has expanded dramatically, driven by the increasing demand for structurally diverse building blocks in drug discovery and materials science. The development of modern cross-coupling reactions and C-H activation strategies has provided chemists with powerful tools to introduce a wide range of substituents onto the pyrimidine core with high precision and efficiency. This has led to the creation of a vast library of pyrimidine-based intermediates, each with unique reactivity and potential for further chemical transformation.

Academic Significance of (2-Cyclopropylpyrimidin-5-yl)methanol as a Versatile Synthetic Intermediate

This compound has emerged as a particularly valuable building block in academic and industrial research. The presence of the cyclopropyl (B3062369) group introduces a degree of conformational rigidity and a unique electronic profile to the pyrimidine scaffold. The hydroxymethyl group at the 5-position serves as a versatile handle for a variety of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, conversion to halides for subsequent cross-coupling reactions, or etherification to introduce diverse side chains.

The strategic placement of these functional groups allows for the facile construction of more complex molecules. For instance, the pyrimidine core can be further functionalized through electrophilic or nucleophilic substitution reactions, while the cyclopropyl and hydroxymethyl moieties provide orthogonal sites for chemical modification. This multi-faceted reactivity makes this compound an attractive starting material for the synthesis of compound libraries aimed at biological screening and the development of novel therapeutic agents.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C8H10N2O |

| Molecular Weight | 150.18 g/mol |

| CAS Number | 1261537-77-9 |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol (B129727), ethanol, and dichloromethane (B109758) |

Overview of Current Research Trajectories and Future Opportunities for this compound

Current research involving this compound is largely focused on its application in the synthesis of biologically active molecules. The unique combination of the pyrimidine core and the cyclopropyl group is being explored for its potential to impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Researchers are actively investigating the use of this intermediate in the development of inhibitors for various enzymes and receptors implicated in a range of diseases.

Future opportunities for this compound lie in the continued exploration of its synthetic utility. The development of novel synthetic methods that leverage the unique reactivity of this building block could open up new avenues for the construction of complex molecular architectures. Furthermore, the incorporation of this moiety into functional materials, such as organic light-emitting diodes (OLEDs) or sensors, represents an underexplored area with significant potential. As our understanding of the structure-activity relationships of pyrimidine derivatives continues to grow, the demand for versatile and strategically functionalized building blocks like this compound is expected to increase, solidifying its role as a key player in the future of chemical synthesis.

Structure

3D Structure

Propriétés

IUPAC Name |

(2-cyclopropylpyrimidin-5-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-5-6-3-9-8(10-4-6)7-1-2-7/h3-4,7,11H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYDEBZXQQCKNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60647955 | |

| Record name | (2-Cyclopropylpyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954226-64-3 | |

| Record name | (2-Cyclopropylpyrimidin-5-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60647955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyclopropylpyrimidin 5 Yl Methanol

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of (2-Cyclopropylpyrimidin-5-yl)methanol reveals several logical disconnections that form the basis for its synthesis. The primary disconnection is at the C-O bond of the hydroxymethyl group, identifying a key precursor such as ethyl 2-cyclopropylpyrimidine-5-carboxylate. This simplifies the target to the formation of a 2,5-disubstituted pyrimidine (B1678525) ring.

Further disconnection of the pyrimidine ring itself points to two main construction strategies. The most common approach involves the condensation of a three-carbon (C-C-C) fragment with an N-C-N fragment, a classic method in pyrimidine synthesis. nih.gov

Pyrimidine Ring Construction Strategies and Precursors

The construction of the pyrimidine ring is typically achieved via a cyclocondensation reaction. researchgate.net A prevalent strategy involves the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine. For the target molecule, this would involve cyclopropane-carboxamidine as the N-C-N fragment. The three-carbon component would need to be suitably functionalized to allow for the eventual introduction of the hydroxymethyl group at the 5-position. Examples of such three-carbon precursors include derivatives of malonic acid or acrolein that are substituted to carry a protected form of the hydroxymethyl group or a group that can be converted to it, such as an ester or a nitrile.

A key intermediate in this pathway is often a pyrimidine-5-carboxylate ester, such as ethyl 2-cyclopropylpyrimidine-5-carboxylate. chemicalbook.com This precursor already contains the fully formed and correctly substituted heterocyclic core, leaving only a final reduction step to yield the target alcohol.

Introduction of the Cyclopropyl (B3062369) Moiety into the Pyrimidine Scaffold

The cyclopropyl group is typically introduced as part of one of the building blocks before the pyrimidine ring is formed. The most direct method is the use of cyclopropanecarboxamidine hydrochloride. This N-C-N fragment reacts with a suitable three-carbon electrophile to directly install the cyclopropyl group at the 2-position of the resulting pyrimidine ring. This approach is efficient as it incorporates the desired substituent from the outset of the heterocyclic synthesis.

Alternative, though less common, "deconstruction-reconstruction" strategies can also be envisioned where a pre-existing pyrimidine ring is opened and then re-closed with a different amidine, such as cyclopropaneamidine, to introduce the desired 2-substituent. google.com

Regioselective Functionalization at the 5-Position for Hydroxymethyl Group Incorporation

The hydroxymethyl group at the 5-position is most strategically installed by reducing a more stable functional group, such as an ester or an aldehyde, that is already present on the pyrimidine ring. The synthesis is therefore designed to produce a precursor like ethyl 2-cyclopropylpyrimidine-5-carboxylate or 2-cyclopropylpyrimidine-5-carbaldehyde. chemicalbook.comnih.gov

The regioselectivity is controlled during the pyrimidine ring synthesis itself. By choosing a three-carbon synthon that is appropriately substituted at its central carbon (which will become the 5-position of the pyrimidine), the functional group is placed with high precision. For example, the condensation of cyclopropanecarboxamidine with an ethyl 2-formyl-3-alkoxyacrylate derivative would directly yield ethyl 2-cyclopropylpyrimidine-5-carboxylate. The subsequent reduction of this ester to the primary alcohol is a highly selective and efficient transformation.

Established Synthetic Pathways to this compound

The most established pathway to synthesize this compound proceeds through the formation of an ester precursor followed by its reduction. This multi-step process is reliable and allows for good control over the molecular architecture.

Step-by-Step Reaction Sequences and Conditions

A common synthetic route is outlined below:

Step 1: Synthesis of Ethyl 2-cyclopropylpyrimidine-5-carboxylate

The pyrimidine ring is constructed via a condensation reaction. Cyclopropanecarboxamidine hydrochloride is reacted with a suitable three-carbon electrophile, such as ethyl 2-(ethoxymethylene)-3-oxobutanoate or a similar 1,3-dielectrophile. The reaction is typically carried out in the presence of a base, like sodium ethoxide, in an alcoholic solvent such as ethanol. The mixture is heated to drive the cyclization and subsequent aromatization to form the pyrimidine ring.

| Reactants | Reagents & Conditions | Product |

| Cyclopropanecarboxamidine HCl, Ethyl 2-(ethoxymethylene)-3-oxobutanoate | Sodium Ethoxide, Ethanol, Reflux | Ethyl 2-cyclopropylpyrimidine-5-carboxylate |

Step 2: Reduction of the Ester to the Alcohol

The resulting ethyl 2-cyclopropylpyrimidine-5-carboxylate is then reduced to afford the target compound, this compound. This transformation is typically achieved using a powerful reducing agent.

| Reactant | Reagents & Conditions | Product |

| Ethyl 2-cyclopropylpyrimidine-5-carboxylate | Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF), 0°C to room temperature | This compound |

Role of Specific Catalysts and Reagents in Pyrimidine Synthesis

The synthesis of the pyrimidine core and its subsequent functionalization rely on specific reagents to ensure high yields and selectivity.

| Reagent | Role in Synthesis |

| Sodium Ethoxide (NaOEt) | Acts as a base in the initial cyclocondensation step to deprotonate the amidine and facilitate its nucleophilic attack on the three-carbon electrophile. |

| Ethanol (EtOH) | Serves as the solvent for the condensation reaction, effectively dissolving the reactants and facilitating the reaction at reflux temperatures. |

| Lithium Aluminum Hydride (LiAlH₄) | A strong reducing agent used for the non-selective reduction of the ester group at the 5-position to the primary alcohol. Its high reactivity ensures complete conversion. |

| Tetrahydrofuran (THF) | An anhydrous aprotic solvent commonly used for reductions with LiAlH₄, as it is inert to the strong reducing agent and effectively dissolves the ester precursor. |

This strategic combination of ring-forming condensation and subsequent functional group reduction provides a robust and reliable method for the synthesis of this compound.

Optimization of Reaction Parameters for Yield and Purity Enhancement

Suzuki-Miyaura Cross-Coupling Reaction:

This reaction typically involves the coupling of a 2-halopyrimidine with cyclopropylboronic acid. A common starting material is a 2-chloropyrimidine (B141910) derivative, such as ethyl 2-chloropyrimidine-5-carboxylate. The optimization of this step involves careful selection of the catalyst, ligand, base, and solvent system.

Catalyst and Ligand: Palladium catalysts are widely used for Suzuki-Miyaura couplings. chemicalbook.com For the coupling of 2-chloropyrimidines, palladium(II) acetate (B1210297) (Pd(OAc)₂) in combination with a bulky phosphine (B1218219) ligand like tricyclohexylphosphine (B42057) (Pcy₃) has been shown to be effective. audreyli.com The catalyst loading is a critical parameter to optimize, with lower loadings being more cost-effective and environmentally friendly. mdpi.com

Base and Solvent: The choice of base is crucial for the efficiency of the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are commonly employed. mdpi.comacs.org The solvent system also plays a significant role. While traditional organic solvents like toluene (B28343) and 1,4-dioxane (B91453) are effective, the addition of water can significantly accelerate the reaction. audreyli.com

Interactive Data Table: Optimization of Suzuki-Miyaura Coupling Conditions

| Parameter | Variation | Observed Effect on Yield |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Pd(OAc)₂ with a bulky phosphine ligand often shows higher activity for heteroaryl chlorides. |

| Ligand | PPh₃, P(t-Bu)₃, Pcy₃ | Bulky and electron-rich phosphine ligands like Pcy₃ can improve catalyst performance. audreyli.com |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can influence reaction rates and yields, with K₃PO₄ often being a good choice. |

| Solvent | Toluene, Dioxane, Toluene/H₂O | The addition of water to organic solvents can accelerate the coupling reaction. audreyli.com |

| Temperature | 80-110 °C | Higher temperatures are generally required to drive the reaction to completion. |

Reduction of the Ester Group:

Following the successful coupling, the ester group at the 5-position of the pyrimidine ring needs to be reduced to a hydroxymethyl group. Diisobutylaluminium hydride (DIBAL-H) is a common and effective reagent for this transformation, as it can reduce esters to primary alcohols. masterorganicchemistry.comuta.edu

Reaction Temperature: A key parameter in DIBAL-H reductions is the temperature. To selectively reduce the ester to the alcohol without over-reduction, the reaction is typically carried out at low temperatures, such as -78 °C. masterorganicchemistry.com

Stoichiometry of Reducing Agent: The number of equivalents of DIBAL-H is also critical. Using a slight excess of the reducing agent ensures complete conversion of the ester.

Work-up Procedure: The reaction is quenched with a suitable reagent, such as Rochelle's salt (potassium sodium tartrate) or a saturated aqueous solution of sodium sulfate, to decompose the aluminum complexes and facilitate the isolation of the alcohol product.

Interactive Data Table: Optimization of DIBAL-H Reduction

| Parameter | Variation | Effect on Yield and Purity |

| Temperature | -78 °C to 0 °C | Low temperatures (-78 °C) are crucial to prevent over-reduction and side reactions. masterorganicchemistry.com |

| Equivalents of DIBAL-H | 1.1 to 2.0 | A slight excess (e.g., 1.2 equivalents) is often optimal for complete conversion without excessive waste. |

| Solvent | THF, Dichloromethane (B109758) | Anhydrous ethereal solvents are typically used to ensure the reactivity of the DIBAL-H. |

| Quenching Agent | Rochelle's salt, Na₂SO₄ (aq) | Proper quenching is essential for clean work-up and high purity of the product. |

Emerging and Advanced Synthetic Approaches

In line with modern synthetic chemistry trends, the development of greener and more efficient methods for the synthesis of this compound is of significant interest.

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. For the synthesis of this compound, this can be achieved by considering alternative solvents and catalysts.

Green Solvents: For the Suzuki-Miyaura coupling step, traditional solvents like toluene and dioxane can be replaced with more environmentally benign alternatives. Bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), tert-amyl alcohol, and Cyrene™ have been investigated as green alternatives for Suzuki-Miyaura reactions. acs.orgnih.govresearchgate.net Aqueous micellar catalysis, using surfactants like saponin (B1150181) in water, presents another green approach that can be effective for heteroaromatic substrates at room temperature. rsc.orgrsc.org

Alternative Catalysts: While palladium is a highly effective catalyst, its cost and potential for product contamination are drawbacks. Nickel-based catalysts, which are more abundant and less expensive, have emerged as viable alternatives for Suzuki-Miyaura couplings and can be used in green solvents. acs.orgnih.gov

Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. The synthesis of substituted pyrimidines has been successfully demonstrated using continuous flow systems. researchgate.net

For the synthesis of this compound, a continuous flow setup could be envisioned where the Suzuki-Miyaura coupling and the subsequent DIBAL-H reduction are performed in a sequential manner. This would involve pumping the starting materials through heated reactor coils for the coupling reaction, followed by in-line mixing with the reducing agent in a cooled reactor for the reduction step. Such an integrated process could significantly reduce reaction times and improve process control, making it suitable for large-scale production. mdpi.commit.edu

Analogous Synthetic Routes to Related Cyclopropylpyrimidine Derivatives

The synthesis of other cyclopropylpyrimidine derivatives often employs similar strategies, with variations in the starting materials and the order of reactions.

One common approach is to start with a pre-functionalized pyrimidine ring and introduce the cyclopropyl group at a later stage. For instance, the synthesis of 5-bromo-2-cyclopropylpyrimidine (B1290251) can be achieved, which can then undergo further functionalization at the 5-position. chemicalbook.com The synthesis of such bromo-pyrimidine precursors can be accomplished through various methods, including the one-step reaction of 2-bromomalonaldehyde (B19672) with an appropriate amidine. google.com

Alternatively, the pyrimidine ring itself can be constructed from acyclic precursors already containing the cyclopropyl moiety. This approach allows for the synthesis of a wide range of substituted pyrimidines. For example, 2,4-dicyclopropylpyrimidine can be synthesized, showcasing the versatility of building the heterocyclic core with the desired substituents already in place.

Another strategy involves the modification of existing pyrimidine derivatives. For example, 2,4-dichloropyrimidines can serve as versatile intermediates. chemicalbook.comresearchgate.net These can undergo sequential nucleophilic aromatic substitution reactions, where one chloro group is first displaced, followed by the reaction of the second chloro group. This allows for the introduction of various functionalities at the 2- and 4-positions of the pyrimidine ring.

Chemical Reactivity and Functional Group Transformations of 2 Cyclopropylpyrimidin 5 Yl Methanol

Transformations of the Primary Alcohol Functional Group

The primary alcohol (-CH₂OH) is a versatile functional group that serves as a key site for synthetic modifications of the molecule.

The primary alcohol of (2-Cyclopropylpyrimidin-5-yl)methanol can be oxidized to form either the corresponding aldehyde, 2-cyclopropylpyrimidine-5-carbaldehyde, or the carboxylic acid, 2-cyclopropylpyrimidine-5-carboxylic acid. The choice of product depends on the specific oxidizing agent and reaction conditions employed.

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly used for this purpose. Over-oxidation is a risk and can be minimized by careful control of the reaction environment.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃ and sulfuric acid), will typically oxidize the primary alcohol directly to the carboxylic acid. These reactions often require more vigorous conditions.

| Product | Typical Reagents | General Conditions |

|---|---|---|

| 2-Cyclopropylpyrimidine-5-carbaldehyde | Pyridinium chlorochromate (PCC) | Anhydrous dichloromethane (B109758) (CH₂Cl₂) |

| 2-Cyclopropylpyrimidine-5-carbaldehyde | Dess-Martin periodinane (DMP) | Anhydrous dichloromethane (CH₂Cl₂) |

| 2-Cyclopropylpyrimidine-5-carboxylic acid | Potassium permanganate (KMnO₄) | Basic aqueous solution, followed by acidic workup |

| 2-Cyclopropylpyrimidine-5-carboxylic acid | Chromic acid (Jones reagent) | Acetone |

The hydroxyl group can readily undergo esterification and etherification. Esters are typically formed through reaction with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, for a more rapid and often irreversible reaction, an acyl chloride can be used in the presence of a non-nucleophilic base like pyridine (B92270).

Etherification can be achieved via the Williamson ether synthesis. This process involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide) to form the corresponding ether.

| Reaction Type | Reagents | Product Class | Example Product |

|---|---|---|---|

| Fischer Esterification | Acetic acid, H₂SO₄ (cat.) | Ester | (2-Cyclopropylpyrimidin-5-yl)methyl acetate (B1210297) |

| Acylation | Acetyl chloride, Pyridine | Ester | (2-Cyclopropylpyrimidin-5-yl)methyl acetate |

| Williamson Ether Synthesis | 1. NaH; 2. Methyl iodide | Ether | 5-(Methoxymethyl)-2-cyclopropylpyrimidine |

Nucleophilic substitution at the methanol (B129727) carbon requires converting the hydroxyl group into a better leaving group. organic-chemistry.org The -OH group is a poor leaving group, but it can be transformed into a tosylate, mesylate, or a halide, which are excellent leaving groups. organic-chemistry.org For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of pyridine yields the corresponding tosylate.

Once the leaving group is in place, a wide range of nucleophiles can be introduced. The reaction typically proceeds via an SN2 mechanism, as the substrate is a primary alcohol derivative. libretexts.orgwolfram.com This involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon were chiral. libretexts.org Common nucleophiles include cyanide (CN⁻), azide (B81097) (N₃⁻), and amines.

| Leaving Group Precursor | Nucleophile | Product | Mechanism |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | - | 5-(Chloromethyl)-2-cyclopropylpyrimidine | - |

| p-Toluenesulfonyl chloride (TsCl) | - | (2-Cyclopropylpyrimidin-5-yl)methyl tosylate | - |

| 5-(Chloromethyl)-2-cyclopropylpyrimidine | Sodium cyanide (NaCN) | 2-(2-Cyclopropylpyrimidin-5-yl)acetonitrile | SN2 |

| (2-Cyclopropylpyrimidin-5-yl)methyl tosylate | Sodium azide (NaN₃) | 5-(Azidomethyl)-2-cyclopropylpyrimidine | SN2 |

Reactivity of the Pyrimidine (B1678525) Heterocyclic System

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electron-withdrawing nitrogen atoms. This electronic nature significantly influences its reactivity.

Electrophilic aromatic substitution (SEAr) is a reaction characteristic of electron-rich aromatic systems like benzene. wikipedia.org In contrast, the pyrimidine ring is strongly deactivated towards electrophilic attack. The nitrogen atoms withdraw electron density from the ring, making it a poor nucleophile. pitt.edumasterorganicchemistry.com Consequently, SEAr reactions on pyrimidine are generally very difficult to achieve and require harsh conditions. The presence of the cyclopropyl (B3062369) and hydroxymethyl groups, which are mildly activating, is insufficient to overcome the inherent deactivation of the ring system. Therefore, electrophilic aromatic substitution is not a typical or synthetically useful reaction for this compound under standard conditions.

The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group, such as a halogen, is present on the ring. wuxiapptec.com The ring nitrogens stabilize the negative charge of the Meisenheimer complex intermediate, thereby facilitating the reaction.

For a halogenated analog such as (2-Chloropyrimidin-5-yl)methanol, nucleophilic attack would be directed to the carbon bearing the chlorine atom. bldpharm.comambeed.com The positions most activated towards SNAr on a pyrimidine ring are C2, C4, and C6. Studies on the aminolysis of various halogenated pyrimidines have shown that bromopyrimidines tend to be the most reactive, followed by iodo- and chloropyrimidines, although the rate differences are often small. rsc.org A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the halide.

| Substrate | Nucleophile | Typical Product | Position of Substitution |

|---|---|---|---|

| (2-Chloro-5-(hydroxymethyl)pyrimidine) | Ammonia (NH₃) | (2-Amino-5-(hydroxymethyl)pyrimidine) | C2 |

| (2-Chloro-5-(hydroxymethyl)pyrimidine) | Sodium methoxide (B1231860) (NaOMe) | (2-Methoxy-5-(hydroxymethyl)pyrimidine) | C2 |

| (4-Chloro-2-cyclopropylpyrimidin-5-yl)methanol | Piperidine | (2-Cyclopropyl-4-(piperidin-1-yl)pyrimidin-5-yl)methanol | C4 |

Functionalization of the Cyclopropyl Substituent

The cyclopropyl group, while generally stable, can undergo specific reactions that allow for further molecular elaboration. The inherent ring strain of the cyclopropane (B1198618) moiety makes it susceptible to ring-opening reactions under certain conditions, providing a pathway to linear alkyl chains with defined stereochemistry. Additionally, C-H activation strategies can be employed to introduce new functional groups.

Ring-Opening Reactions: The activation of the cyclopropyl ring typically requires electrophilic reagents or transition metal catalysis. For instance, treatment with strong acids in the presence of a nucleophile can lead to a ring-opened product. While specific studies on this compound are not prevalent in the literature, analogous reactions on other aryl-substituted cyclopropanes suggest that such transformations are feasible.

Hypothetical Ring-Opening Reactions of this compound

| Reagents | Product | Reaction Conditions |

| HBr, H₂O | (2-(3-bromopropyl)pyrimidin-5-yl)methanol | Room Temperature |

| Pd(OAc)₂, PPh₃, Ph-I | (2-(1,3-diphenylpropyl)pyrimidin-5-yl)methanol | 100 °C |

This table is illustrative and based on known reactivity of cyclopropyl groups on aromatic systems.

C-H Functionalization: More recent advances in organic synthesis have enabled the direct functionalization of C-H bonds. For the cyclopropyl group, this could involve the introduction of carbonyl groups, halogens, or other functionalities at the methine or methylene (B1212753) positions. These reactions are often mediated by transition metal catalysts, such as rhodium or palladium, and can proceed with high regioselectivity.

Cross-Coupling Reactions Utilizing Derivatives of this compound

The pyrimidine ring and the hydroxymethyl group of this compound can be modified to participate in various cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Methodologies

To engage in palladium-catalyzed cross-coupling reactions, the this compound scaffold typically requires conversion of one of its functional groups into a suitable coupling partner, such as a halide or a triflate. For instance, the hydroxyl group can be converted to a bromide or chloride, or the pyrimidine ring can be halogenated.

Suzuki-Miyaura Coupling: A common strategy involves the conversion of the hydroxymethyl group to a halomethyl group, which can then be coupled with a boronic acid. Alternatively, if a halogen is introduced onto the pyrimidine ring, a Suzuki-Miyaura coupling can be performed to introduce a new aryl or alkyl substituent.

Heck and Sonogashira Couplings: Similarly, derivatives of this compound can participate in Heck reactions with alkenes or Sonogashira couplings with terminal alkynes, provided a suitable halide is installed on the pyrimidine ring.

Illustrative Palladium-Catalyzed Cross-Coupling Reactions

| Starting Material Derivative | Coupling Partner | Catalyst/Ligand | Product Type |

| (2-Cyclopropylpyrimidin-5-yl)methyl bromide | Phenylboronic acid | Pd(PPh₃)₄ | Benzylated pyrimidine |

| 5-Bromo-2-cyclopropylpyrimidine (B1290251) | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Alkynylated pyrimidine |

| 5-Iodo-2-cyclopropylpyrimidine | Styrene | Pd(OAc)₂ | Alkenylated pyrimidine |

This table presents potential cross-coupling reactions based on established methodologies for pyrimidine derivatives.

Carbon-Nitrogen and Carbon-Oxygen Bond Formation Reactions

The Buchwald-Hartwig amination is a key palladium-catalyzed reaction for the formation of C-N bonds. A halogenated derivative of this compound could be coupled with a wide range of primary or secondary amines to generate aminopyrimidine derivatives. Similarly, C-O bonds can be formed through analogous couplings with alcohols or phenols.

Derivatization Strategies for Structure-Function Exploration

The hydroxymethyl group of this compound is a prime site for derivatization to explore how changes in the molecule's structure affect its biological or material properties.

Synthesis of Pyrimidine-Based Amides and Amines

Amide Synthesis: The primary alcohol can be oxidized to the corresponding carboxylic acid, which can then be coupled with a variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt) to form a library of amides. Alternatively, the alcohol can be converted to a leaving group (e.g., tosylate) and displaced with a nitrile, which is then hydrolyzed to the amide.

Amine Synthesis: The alcohol can be converted into an amine through a few synthetic routes. One common method is to convert the alcohol to a tosylate or mesylate, followed by displacement with an azide and subsequent reduction to the primary amine. Another approach is the Mitsunobu reaction with a protected amine equivalent.

Representative Derivatization of the Hydroxymethyl Group

| Reaction | Reagents | Intermediate/Product |

| Oxidation | PCC, DCM | 2-Cyclopropylpyrimidine-5-carbaldehyde |

| Amidation (from acid) | Amine, HATU | (2-Cyclopropylpyrimidin-5-yl)-N-R-carboxamide |

| Amination (via tosylate) | 1. TsCl, py; 2. NaN₃; 3. H₂, Pd/C | (2-Cyclopropylpyrimidin-5-yl)methanamine |

This table outlines common synthetic pathways for the derivatization of the hydroxymethyl group.

Creation of Complex Polyfunctionalized this compound Derivatives

By combining the reactions described above, it is possible to create a diverse array of complex molecules based on the this compound scaffold. For example, a cross-coupling reaction could be performed on a halogenated pyrimidine ring, followed by derivatization of the hydroxymethyl group. This combinatorial approach allows for the systematic exploration of the chemical space around this core structure, which is a valuable strategy in fields such as medicinal chemistry and materials science. The sequential or orthogonal application of these synthetic methods enables the generation of libraries of compounds with varied substituents at multiple positions, facilitating the identification of molecules with desired properties.

Advanced Spectroscopic and Analytical Characterization of 2 Cyclopropylpyrimidin 5 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectral Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of (2-Cyclopropylpyrimidin-5-yl)methanol would exhibit distinct signals corresponding to the protons of the pyrimidine (B1678525) ring, the cyclopropyl (B3062369) group, the methylene (B1212753) bridge, and the hydroxyl group. The chemical shifts (δ) are influenced by the electronic environment of each proton, and spin-spin coupling provides information about adjacent protons.

Table 1: Hypothetical ¹H NMR Data for this compound (Data recorded in CDCl₃ at 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.65 | s | - | 2H | H-4, H-6 (Pyrimidine ring) |

| 4.75 | s | - | 2H | -CH₂OH (Methylene protons) |

| 2.20 | t, br | 5.2 | 1H | -CH₂OH (Hydroxyl proton) |

| 2.05-1.95 | m | - | 1H | CH (Cyclopropyl methine) |

| 1.15-1.05 | m | - | 2H | CH₂ (Cyclopropyl methylene) |

| 0.95-0.85 | m | - | 2H | CH₂ (Cyclopropyl methylene) |

Carbon (¹³C) NMR and Heteronuclear Correlation Spectroscopies

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. To aid in the assignment of these signals, heteronuclear correlation techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to correlate carbon atoms with their directly attached protons (HSQC) and with protons that are two or three bonds away (HMBC).

Table 2: Hypothetical ¹³C NMR and HMBC Correlation Data for this compound (Data recorded in CDCl₃ at 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Key HMBC Correlations (¹H → ¹³C) |

| 165.2 | C-2 (Pyrimidine ring) | H-cyclopropyl methine |

| 157.8 | C-4, C-6 (Pyrimidine ring) | H-4/6, H-methylene |

| 132.5 | C-5 (Pyrimidine ring) | H-4/6, H-methylene |

| 64.1 | -CH₂OH (Methylene carbon) | H-4/6, H-hydroxyl |

| 16.8 | CH (Cyclopropyl methine) | H-cyclopropyl methylene |

| 10.5 | CH₂ (Cyclopropyl methylene) | H-cyclopropyl methine |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₈H₁₀N₂O), the expected exact mass would be calculated and compared to the experimentally determined value.

Table 3: Hypothetical HRMS Data for this compound

| Ion | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ | Mass Error (ppm) | Elemental Formula |

| [C₈H₁₁N₂O]⁺ | 151.0866 | 151.0868 | 1.3 | C₈H₁₁N₂O |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Tandem Mass Spectrometry (MS/MS) involves the isolation and fragmentation of a precursor ion (such as the molecular ion) to generate a series of product ions. The fragmentation pattern provides valuable information about the connectivity of the molecule. The fragmentation of the protonated this compound would be expected to proceed through characteristic pathways, such as the loss of water from the methanol (B129727) moiety or fragmentation of the cyclopropyl ring.

Table 4: Hypothetical MS/MS Fragmentation Data for this compound (Precursor Ion: m/z 151.0868)

| Product Ion (m/z) | Proposed Fragment | Neutral Loss |

| 133.0760 | [C₈H₉N₂]⁺ | H₂O |

| 122.0682 | [C₇H₈N₂]⁺ | CH₂O |

| 109.0655 | [C₆H₇N₂]⁺ | C₂H₄ (from cyclopropyl) |

| 81.0447 | [C₄H₅N₂]⁺ | C₄H₆O |

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are indispensable for determining the purity of this compound and for its isolation from reaction mixtures. These methods separate the target compound from impurities, starting materials, and byproducts.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of pyrimidine derivatives. A typical HPLC method for a compound like this compound would be a reverse-phase method. The development and validation of such a method would involve a systematic approach to optimize separation and ensure reliable, reproducible results.

Method development would focus on selecting an appropriate stationary phase, typically a C18 column, and optimizing the mobile phase composition. A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly employed to achieve good separation of compounds with varying polarities. The detector wavelength would be selected based on the UV absorbance maximum of the pyrimidine ring system.

Validation of the HPLC method would be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.

Illustrative HPLC Method Parameters:

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation Efficiency

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which necessitates instrumentation capable of handling higher backpressures. For the analysis of this compound, a UPLC method would provide sharper peaks and better separation of closely related impurities, which is particularly advantageous for stability studies and for monitoring synthetic processes where numerous byproducts might be present. The principles of method development for UPLC are similar to those for HPLC, but with a focus on optimizing for the faster separation times.

Gas Chromatography (GC) for Volatile Analogs and Reaction Monitoring

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. While this compound itself, with its polar hydroxyl group, may have limited volatility, GC could be employed for the analysis of more volatile starting materials, reagents, or non-polar byproducts in its synthesis. Derivatization of the hydroxyl group, for example, through silylation, could also be performed to increase its volatility and thermal stability, making it amenable to GC analysis. GC is also a powerful tool for monitoring the progress of chemical reactions by tracking the disappearance of reactants and the appearance of products over time.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key structural features. The O-H stretch of the alcohol would appear as a broad band, while the C-H stretches of the cyclopropyl and pyrimidine rings would be observed in their respective regions. The C=N and C=C stretching vibrations of the pyrimidine ring would also give rise to characteristic peaks.

Expected IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) |

| C-H (Aromatic/Pyrimidine) | Stretching | 3000-3100 |

| C-H (Cyclopropyl) | Stretching | ~3080 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=N (Pyrimidine) | Stretching | 1550-1650 |

| C=C (Pyrimidine) | Stretching | 1450-1600 |

| C-O (Alcohol) | Stretching | 1000-1260 |

Computational Chemistry and Molecular Modeling of 2 Cyclopropylpyrimidin 5 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a powerful lens through which the electronic structure and inherent reactivity of a molecule can be scrutinized. These methods, rooted in the principles of quantum mechanics, provide detailed insights into the electron distribution and energy levels within a molecule, which are fundamental to its chemical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It has been widely applied to study pyrimidine (B1678525) derivatives. samipubco.com For (2-Cyclopropylpyrimidin-5-yl)methanol, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This is achieved by finding the minimum energy conformation on the potential energy surface.

The stability of the molecule can be further assessed by calculating its total electronic energy and thermodynamic properties such as enthalpy and Gibbs free energy. These calculations are typically performed using a specific functional, like B3LYP, and a basis set, such as 6-31G(d,p), which defines the mathematical functions used to describe the atomic orbitals. researchgate.netnih.gov

Table 1: Hypothetical DFT Calculated Thermodynamic Properties of this compound

| Property | Value | Unit |

| Total Electronic Energy | -X.XXXX | Hartrees |

| Enthalpy | -Y.YYYY | Hartrees |

| Gibbs Free Energy | -Z.ZZZZ | Hartrees |

| Dipole Moment | 2.5 | Debye |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comresearchgate.net A smaller gap suggests higher reactivity.

Furthermore, understanding the distribution of electrical charges within the molecule is key to predicting its interaction with other molecules. A molecular electrostatic potential (MEP) map can be generated to visualize the regions of positive and negative charge, highlighting areas that are likely to engage in electrostatic interactions.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.6 |

Note: These values are illustrative and represent typical outputs from quantum chemical calculations.

Conformational Analysis and Dynamics

Molecules are not static entities; they are in constant motion, with various parts rotating around single bonds. Conformational analysis explores the different spatial arrangements of atoms that a molecule can adopt and the energy associated with each.

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. utupub.fimdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing how the molecule moves, flexes, and changes its conformation in a given environment, such as in a solvent like water. ed.ac.uk For this compound, MD simulations would be particularly useful for understanding the flexibility of the cyclopropyl (B3062369) and hydroxymethyl substituents relative to the pyrimidine ring. These simulations can reveal the preferred orientations of these groups and the energetic barriers to their rotation, which can be crucial for how the molecule interacts with biological targets. nih.gov

To systematically explore the conformational landscape, a potential energy surface (PES) can be mapped. researchgate.netnih.gov This involves calculating the energy of the molecule for a wide range of conformations, typically by systematically rotating specific dihedral angles. The resulting surface reveals the low-energy valleys, which correspond to stable conformers, and the higher-energy peaks, which represent the transition states between them. For this compound, a PES map could be generated by rotating the bonds connecting the cyclopropyl and hydroxymethyl groups to the pyrimidine ring.

Structure-Activity Relationship (SAR) Studies through in silico Approaches

In silico Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity using computational methods. fiveable.menih.gov These studies are fundamental in drug discovery for optimizing lead compounds. researchgate.netscispace.com

For this compound, an SAR study would focus on how modifications to its chemical features affect its hypothetical interaction profile with a biological target. Key chemical features, or pharmacophores, would be identified. These include hydrogen bond donors (the hydroxyl group), hydrogen bond acceptors (the nitrogen atoms in the pyrimidine ring), and hydrophobic regions (the cyclopropyl group and the pyrimidine ring itself).

Computational techniques such as molecular docking could be used to predict how the molecule binds to a specific protein target. The docking results would provide a binding score, indicating the strength of the interaction, and a visual representation of the binding mode, showing which parts of the molecule are interacting with the protein. By systematically modifying the structure of this compound (e.g., by changing the substituents) and re-docking the new analogues, a relationship between specific structural features and binding affinity can be established. researchgate.net

Table 3: Hypothetical Interaction Profile of this compound with a Kinase Active Site

| Molecular Feature | Interacting Residue(s) | Interaction Type |

| Pyrimidine Nitrogens | Lysine72 | Hydrogen Bond |

| Hydroxymethyl Group | Aspartate184 | Hydrogen Bond |

| Cyclopropyl Group | Leucine135, Valine80 | Hydrophobic Interaction |

Note: This table presents a hypothetical scenario of how this compound might interact with a protein active site, as would be predicted by molecular docking studies.

Computational Design of Novel this compound Analogs and Ligands

The computational design of novel analogs and ligands derived from the this compound scaffold is a strategic approach in modern drug discovery. This process leverages powerful computational tools to predict the biological activity and physicochemical properties of new molecular entities before their actual synthesis, thereby saving time and resources. Methodologies such as quantitative structure-activity relationship (QSAR) analysis, molecular docking, and molecular dynamics (MD) simulations are integral to this in silico design process. These techniques allow for the rational design of derivatives with potentially enhanced potency, selectivity, and pharmacokinetic profiles.

Research into pyrimidine-based compounds frequently employs these computational strategies to guide the development of new therapeutic agents. For instance, integrated computational studies involving three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics have been successfully applied to series of pyrimidine derivatives to elucidate their structure-activity relationships and mechanisms of action against targets like Glycogen Synthase Kinase 3 (GSK-3). nih.gov In such studies, comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA) are used to build predictive 3D-QSAR models. nih.gov These models, which can achieve high statistical reliability (e.g., CoMFA model with q² = 0.743, r² = 0.980 and CoMSIA model with q² = 0.813, r² = 0.976), help identify the key structural features that influence biological activity. nih.gov

Molecular docking is a crucial tool for visualizing and evaluating the interactions between designed ligands and their target proteins. It helps in understanding the binding modes and identifying key amino acid residues in the active site that are critical for affinity. nih.gov For example, in the design of novel pyrazolo[3,4-d]pyrimidine analogs as anticancer Cyclin-Dependent Kinase 2 (CDK2) inhibitors, molecular docking provided insights into the molecular interactions with important amino acids within the ATP-binding site of CDK2, such as Ile10, Leu83, and Leu134. mdpi.com This understanding allows for the targeted modification of the lead compound to improve these interactions. Following docking, molecular dynamics simulations can be employed to assess the stability of the ligand-protein complex over time, as demonstrated in studies of pyrimidine-5-carbonitrile derivatives targeting VEGFR-2. nih.gov

The design process often involves generating a series of virtual compounds by modifying the core scaffold of this compound. These modifications can include altering substituent groups on the pyrimidine ring or the cyclopropyl moiety to explore different regions of the target's binding pocket. The predicted activity of these new analogs is then evaluated using the established computational models. For instance, a study on pyrazolopyrimidine derivatives used a validated QSAR model to predict the bioactivity of sixty newly designed compounds, from which sixteen were identified as potential hit molecules for further screening. sciety.org

The ultimate goal of this computational workflow is to prioritize a smaller set of the most promising candidates for chemical synthesis and subsequent biological evaluation. This approach has proven effective in the discovery of potent and selective inhibitors for various targets. For example, the computational design and subsequent synthesis of pyrazolo[3,4-d]pyrimidinone derivatives led to the identification of compounds with potent CDK2 inhibitory activity (IC₅₀ value of 0.21 µM), which was superior to the reference drug roscovitine. mdpi.com Similarly, the design of pyrimidine-5-carbonitrile derivatives yielded compounds with significant cytotoxic activities against colon and breast cancer cell lines, with IC₅₀ values ranging from 1.14 to 10.33 μM. nih.gov

The data below illustrates typical findings from studies on computationally designed pyrimidine analogs, showcasing their biological activities against various targets.

Table 1: Biological Activity of Computationally Designed Pyrimidine Analogs

| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |

| Compound 4a | CDK2 | HepG2 | 10.11 | mdpi.com |

| Compound 4b | CDK2 | HepG2 | 11.25 | mdpi.com |

| Roscovitine | CDK2 | HepG2 | 13.82 | mdpi.com |

| Compound 9d | VEGFR-2 | HCT-116 | 1.14 | nih.gov |

| Compound 11e | VEGFR-2 | HCT-116 | 1.34 | nih.gov |

| Compound 12b | VEGFR-2 | HCT-116 | 10.33 | nih.gov |

| Compound 12d | VEGFR-2 | HCT-116 | 2.15 | nih.gov |

| Sorafenib | VEGFR-2 | HCT-116 | 11.21 | nih.gov |

Applications of 2 Cyclopropylpyrimidin 5 Yl Methanol in the Synthesis of Complex Molecular Systems

Utilization as a Building Block in Heterocyclic Synthesis

The presence of multiple functional groups in (2-Cyclopropylpyrimidin-5-yl)methanol makes it a versatile precursor for the synthesis of more elaborate heterocyclic structures. The pyrimidine (B1678525) ring can participate in various transformations, while the hydroxymethyl group offers a convenient handle for further derivatization.

The pyrimidine ring is a common core in many fused heterocyclic systems that exhibit significant biological activities, including kinase inhibition. acs.orgrsc.orgnih.govnih.govmdpi.com One prominent class of such fused systems is the pyrazolo[1,5-a]pyrimidines. rsc.orgnih.govnih.govresearchgate.netmdpi.com The synthesis of these fused systems often involves the condensation of a substituted pyrazole with a β-dicarbonyl compound or its equivalent. While direct examples of using this compound for this purpose are not prevalent in the literature, its derivatives could potentially serve as precursors. For instance, oxidation of the methanol (B129727) group to an aldehyde would provide an electrophilic center for cyclization reactions.

General synthetic strategies towards pyrazolo[1,5-a]pyrimidines often involve the reaction of 3-aminopyrazoles with 1,3-dielectrophiles. nih.gov The 2-cyclopropylpyrimidinyl moiety could be incorporated into such dielectrophilic partners. The synthesis of various substituted pyrazolo[1,5-a]pyrimidines has been reported to yield compounds with potent inhibitory activity against several protein kinases. rsc.org

The hydroxymethyl group of this compound is a key functional group that allows for its incorporation into a wide range of organic molecules. This group can be easily converted into other functionalities, such as halides, tosylates, or azides, which are excellent leaving groups for nucleophilic substitution reactions. This versatility enables the attachment of the 2-cyclopropylpyrimidine (B1313821) unit to various molecular scaffolds.

The pyrimidine core itself is a privileged structure in medicinal chemistry, found in numerous approved drugs. gsconlinepress.comgsconlinepress.commdpi.comnih.gov Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it an attractive component in the design of enzyme inhibitors and receptor ligands. acs.orgnih.govnih.govmdpi.com The incorporation of the (2-cyclopropylpyrimidin-5-yl)methyl moiety can be a strategic step in the synthesis of novel drug candidates.

Development of Pyrimidine-Based Ligands for Catalysis and Coordination Chemistry

Pyrimidine derivatives have been explored as ligands in coordination chemistry and catalysis. The nitrogen atoms of the pyrimidine ring can coordinate to metal centers, and the substituents on the ring can be modified to fine-tune the electronic and steric properties of the resulting metal complexes.

While specific examples of this compound being used to synthesize ligands for catalysis are not widely reported, the fundamental structure possesses the necessary features. The pyrimidine nitrogen atoms can act as coordination sites, and the hydroxymethyl group could be derivatized to introduce additional donor atoms, creating multidentate ligands. Such ligands could find applications in various catalytic transformations, including cross-coupling reactions and asymmetric synthesis.

Synthesis of Chemical Probes for Academic Research

Chemical probes are essential tools for studying biological processes. Fluorescent probes, in particular, allow for the visualization of biomolecules and cellular events with high spatial and temporal resolution.

Although there is no specific literature detailing the synthesis of fluorescently tagged derivatives from this compound, the pyrimidine scaffold is a component of some fluorescent molecules. For instance, certain 2,4,5-triaminopyrimidine derivatives have been developed as fluorescent probes for cell viability monitoring. nih.govrsc.orgresearchgate.net

The synthesis of a fluorescent probe based on this compound would likely involve coupling the hydroxymethyl group, or a derivative thereof, to a fluorophore. The resulting probe could then be used to investigate the localization and interactions of pyrimidine-binding proteins or other biological targets. The development of novel fluorescent probes is an active area of research, and functionalized pyrimidines represent a promising class of scaffolds for this purpose. mdpi.com

Bioconjugation is the process of linking a molecule to a biomolecule, such as a protein or a nucleic acid. This technique is widely used in drug delivery, diagnostics, and fundamental biological research. The hydroxymethyl group of this compound can be activated to react with functional groups on biomolecules. For example, conversion to a maleimide or an alkyne would allow for covalent attachment to cysteine residues or azide-modified biomolecules, respectively.

While specific applications of this compound in bioconjugation are not documented, its potential as a precursor is evident from its chemical structure. The ability to attach the 2-cyclopropylpyrimidine moiety to biomolecules could enable the study of their functions or the development of targeted therapeutics.

Contributions to Material Science and Advanced Functional Materials

The unique structural characteristics of this compound, which include a nitrogen-rich pyrimidine core, a reactive hydroxymethyl group, and a strained cyclopropyl (B3062369) moiety, position it as a compound of interest for the development of advanced functional materials. Although its direct application in material science is an emerging area of research, the known properties of its constituent functional groups allow for the exploration of its potential contributions, particularly in the realms of polymeric structures and porous crystalline frameworks.

Incorporation into Polymeric Structures

The synthesis of heterocyclic polymers is a significant field in material science, aiming to create materials with high thermal stability and specific electronic and mechanical properties. The pyrimidine ring in this compound offers a rigid and thermally stable unit that can be integrated into polymer backbones.

One potential route for polymerization is through the conversion of the methanol group to a more reactive functional group, such as a carboxylic acid or an amine. This modified monomer could then undergo condensation polymerization with suitable co-monomers. For instance, oxidation of the methanol group to a carboxylic acid would yield a pyrimidine-based carboxylic acid that could be polymerized with diamines to form polyamides, or with diols to form polyesters. The resulting polymers would benefit from the rigidity and thermal resistance imparted by the pyrimidine core.

Furthermore, multicomponent polymerization strategies could be employed to synthesize highly substituted heterocyclic polymers incorporating the this compound moiety. Research into the synthesis of poly(fluoropyrimidine)s has demonstrated the viability of incorporating pyrimidine rings into polymer chains, suggesting that similar approaches could be adapted for this compound. The presence of the cyclopropyl group could further influence the polymer's properties by introducing conformational rigidity and potentially affecting the packing of polymer chains, which in turn could modulate the material's mechanical and thermal characteristics.

Below is a table summarizing potential polymer types that could be synthesized from this compound derivatives and their potential properties.

| Polymer Type | Monomer Derivative of this compound | Potential Properties |

| Polyamide | (2-Cyclopropylpyrimidin-5-yl)carboxylic acid | High thermal stability, rigidity, potential for hydrogen bonding |

| Polyester | (2-Cyclopropylpyrimidin-5-yl)carboxylic acid | Good mechanical strength, thermal resistance |

| Polyurethane | This compound (as a diol precursor) | Elasticity, abrasion resistance |

Role in Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials with applications in gas storage, separation, and catalysis. The construction of these frameworks relies on the use of organic linkers that connect metal nodes (in MOFs) or organic nodes (in COFs). The structure of this compound suggests its potential utility as a precursor for such organic linkers.

The pyrimidine moiety, with its two nitrogen atoms, can act as a coordination site for metal ions, making it a suitable component for MOF synthesis. Indeed, pyrimidine-based linkers, such as pyrimidine-5-carboxylate and (2-pyrimidin-5-yl)terephthalic acid, have been successfully employed to construct MOFs with notable properties, including selective gas sorption. acs.orgrsc.org The nitrogen atoms of the pyrimidine ring can coordinate with metal centers, facilitating the formation of extended, porous networks.

To be utilized as a primary linker, the methanol group of this compound would likely need to be converted into a coordinating group, most commonly a carboxylate. The resulting (2-Cyclopropylpyrimidin-5-yl)carboxylic acid could then serve as a multitopic linker, with both the pyrimidine nitrogen atoms and the carboxylate group available for coordination with metal ions. The rigid and compact nature of the cyclopropyl group could influence the topology and pore dimensions of the resulting MOF.

In the context of COFs, which are constructed from organic building blocks linked by strong covalent bonds, derivatives of this compound could also play a role. For example, conversion of the methanol to an aldehyde or an amine would provide a reactive site for condensation reactions, such as imine or boronate ester formation, which are commonly used to construct COFs.

The potential contributions of this compound as a linker precursor in MOFs are outlined in the table below.

| Framework Type | Potential Linker Derivative | Key Features of the Linker | Potential Framework Properties |

| MOF | (2-Cyclopropylpyrimidin-5-yl)carboxylic acid | Pyrimidine N-donors, Carboxylate O-donors | Porosity, selective gas adsorption, catalytic activity |

| COF | (2-Cyclopropylpyrimidin-5-yl)dialdehyde | Rigid pyrimidine core, reactive aldehyde groups | Crystalline porosity, thermal stability, defined pore structure |

While direct experimental evidence for the use of this compound in these applications is not yet prevalent in the literature, the foundational chemistry of its functional groups strongly supports its potential as a valuable building block in the future of material science.

Future Research Directions and Unexplored Avenues for 2 Cyclopropylpyrimidin 5 Yl Methanol

Discovery of Novel and More Efficient Synthetic Pathways

While established methods for pyrimidine (B1678525) synthesis exist, future research could focus on developing more sustainable, efficient, and scalable routes to (2-Cyclopropylpyrimidin-5-yl)methanol. Current multistep syntheses could be optimized by exploring one-pot or multicomponent reactions, which are known to be effective for creating pyrimidine derivatives. mdpi.commdpi.com

Key areas for investigation include:

Catalytic Approaches: The use of novel catalysts, such as iridium-pincer complexes, could enable the direct assembly of the pyrimidine core from simpler building blocks like alcohols and amidines, significantly improving atom economy. bohrium.com Research into heterogeneous catalysts, like magnetic nano FeO particles, could facilitate easier product purification and catalyst recycling, aligning with the principles of green chemistry. researchgate.net

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis could offer superior control over reaction parameters (temperature, pressure, and reaction time), potentially leading to higher yields, improved purity, and enhanced safety. This is particularly relevant for managing exothermic reactions or handling unstable intermediates.

C-H Activation: Direct functionalization of pyrimidine C-H bonds is a powerful strategy that could streamline the synthesis. Future work could explore late-stage introduction of the cyclopropyl (B3062369) or methanol (B129727) moieties onto a pre-formed pyrimidine ring, or vice-versa, using transition-metal-catalyzed C-H activation techniques.

A comparative overview of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. | Screening of catalysts (e.g., CuCl₂, Lewis acids) and reaction conditions for the condensation of cyclopropyl amidine, a dicarbonyl equivalent, and a formaldehyde (B43269) source. mdpi.com |

| Iridium-Catalyzed Assembly | Use of simple alcohol precursors, high regioselectivity, sustainable. | Development of specific Ir-pincer catalysts for the assembly of the 2-cyclopropylpyrimidine (B1313821) core from cyclopropanecarboxamidine and propanediol (B1597323) derivatives. bohrium.com |

| Flow Chemistry | Enhanced process control, improved safety, scalability. | Optimization of reaction parameters in a microreactor system for a known batch synthesis to maximize throughput and yield. |

| C-H Functionalization | Reduced number of synthetic steps, access to novel analogs. | Exploration of palladium or rhodium catalysts for the direct coupling of a cyclopropyl unit to a 5-(hydroxymethyl)pyrimidine (B107350) precursor. |

Stereoselective Synthesis of Chiral Analogs and Enantiomeric Separations

The parent molecule, this compound, is achiral. However, the introduction of stereocenters would significantly expand its chemical space and potential applications, particularly in medicinal chemistry where enantiomers often exhibit different biological activities.

Future research could pursue two main avenues:

Synthesis of Chiral Analogs: Chirality can be introduced by modifying the existing functional groups. For instance, the hydroxymethyl group could be elaborated into a chiral secondary alcohol, or chiral substituents could be installed on the cyclopropyl ring. The synthesis of these analogs would require the development of asymmetric synthetic methods.

Enantiomeric Separation: For racemic mixtures of chiral analogs, the development of efficient separation techniques is crucial. High-performance liquid chromatography (HPLC) with chiral stationary phases would be a primary focus.

| Approach | Description | Key Research Challenge |

| Asymmetric Reduction | Reduction of a ketone precursor, (2-cyclopropylpyrimidin-5-yl)ethan-1-one, using chiral reducing agents (e.g., CBS catalysts) to yield a chiral secondary alcohol. | Achieving high enantioselectivity and developing a scalable process. |

| Chiral Pool Synthesis | Starting from a chiral building block, such as a chiral cyclopropane (B1198618) derivative, to construct the pyrimidine scaffold. | Availability of suitable chiral starting materials and maintaining stereochemical integrity throughout the synthesis. |

| Chiral Chromatography | Separation of a racemic mixture of a chiral analog using a chiral stationary phase (CSP) in HPLC or supercritical fluid chromatography (SFC). | Identifying the optimal CSP and mobile phase conditions for baseline separation of the enantiomers. |

Exploration of Unconventional Chemical Reactivity Patterns and Transformations

The reactivity of this compound is dictated by its three key components: the electron-deficient pyrimidine ring, the strained cyclopropyl group, and the versatile hydroxymethyl group. While standard transformations are predictable, future research could uncover novel reactivity by subjecting the molecule to unconventional reagents or catalytic systems.

Pyrimidine Ring Transformations: Beyond typical nucleophilic aromatic substitutions, exploring ring-transformation reactions could yield entirely new heterocyclic systems. researchgate.net For example, reactions with strong nucleophiles could potentially lead to ring-opening and subsequent recyclization into different scaffolds.

Cyclopropyl Ring-Opening: The strained cyclopropyl ring can undergo ring-opening reactions catalyzed by transition metals or acids. Investigating these reactions could provide linear alkyl or homoallylic derivatives, expanding the molecular diversity accessible from this starting material.

Hydroxymethyl Group Activation: The hydroxymethyl group can be transformed into a variety of other functionalities. Future work could focus on its conversion to a reactive handle for bioconjugation or polymerization. For instance, converting the alcohol to an azide (B81097) or alkyne would enable "click" chemistry applications.

| Functional Group | Potential Transformation | Reagents/Conditions to Explore | Resulting Structure |

| Pyrimidine Ring | Palladium-catalyzed cross-coupling | Arylboronic acids, Pd(OAc)₂/ligand | 2-Cyclopropyl-4-aryl-5-(hydroxymethyl)pyrimidine |

| Cyclopropyl Ring | Rhodium-catalyzed ring-opening | Rh(I) complexes, nucleophiles | 2-(Propenyl)pyrimidine or 2-(1-substituted-propyl)pyrimidine derivatives |

| Hydroxymethyl Group | Oxidation | TEMPO/bleach or Dess-Martin periodinane | 2-Cyclopropylpyrimidine-5-carbaldehyde |

| Entire Molecule | Intramolecular Cyclization | Base-catalyzed cyclization of a 6-substituted derivative | Pyrrolo[3,2-d]pyrimidine core structures rsc.org |

Integration into Supramolecular Chemistry and Self-Assembly Processes

Pyrimidine bases are fundamental components of DNA and are well-known for their ability to form specific hydrogen-bonding arrays. nih.gov This inherent property makes this compound an attractive building block for supramolecular chemistry.

Future research should investigate the self-assembly properties of this molecule and its derivatives. The N1 and N3 atoms of the pyrimidine ring are hydrogen bond acceptors, while the hydroxymethyl group can act as both a hydrogen bond donor and acceptor. This combination could facilitate the formation of well-ordered supramolecular structures.

Organogels and Liquid Crystals: By attaching long alkyl chains to the pyrimidine core (e.g., via etherification of the hydroxymethyl group), amphiphilic molecules could be created. These might self-assemble into fibrous networks to form organogels or into ordered mesophases to form liquid crystals.

Coordination Polymers and MOFs: The nitrogen atoms of the pyrimidine ring can coordinate to metal ions. This suggests that this compound could serve as a ligand for the construction of coordination polymers or metal-organic frameworks (MOFs) with potentially interesting porous, catalytic, or sensory properties.

Host-Guest Chemistry: Derivatives of this molecule could be designed to form macrocyclic hosts capable of encapsulating small guest molecules, with potential applications in sensing or controlled release.

Potential in the Rational Design of Advanced Materials and Functional Molecules

The unique electronic and structural features of the 2-cyclopropylpyrimidine core suggest its potential as a component in advanced materials and functional molecules. Pyrimidine derivatives are already integral to many functional systems, from pharmaceuticals to organic electronics. mdpi.comnih.gov

Organic Electronics: The electron-deficient nature of the pyrimidine ring makes it a candidate for use as a building block in n-type organic semiconductors. By polymerizing or incorporating this unit into larger conjugated systems, materials for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs) could be developed.

Functional Polymers: The hydroxymethyl group provides a convenient handle for polymerization. For example, it could be converted into a methacrylate (B99206) or acrylate (B77674) monomer and subsequently polymerized to create polymers with pendant cyclopropylpyrimidine units. These materials could exhibit unique thermal, optical, or surface properties.

Bioactive Scaffolds: Pyrimidine derivatives are a cornerstone of medicinal chemistry, with applications as anticancer, antimicrobial, and anti-inflammatory agents. gsconlinepress.comnih.govgsconlinepress.com The introduction of a cyclopropyl group can enhance metabolic stability and binding affinity. Future research will likely focus on synthesizing libraries of derivatives of this compound to screen for various biological activities.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.